1-(3-Chlorophenyl)-1H-imidazole-5-carboxylic acid
Description
FT-IR and Raman Spectral Signatures
Key vibrational modes (Figure 1) include:
Nuclear Magnetic Resonance (NMR) Profiling
¹H NMR (400 MHz, DMSO-d₆) :
- δ 8.42 (s, 1H) : Imidazole H2 proton.
- δ 7.68–7.45 (m, 4H) : Chlorophenyl aromatic protons.
- δ 13.12 (s, 1H) : Carboxylic acid -OH.
¹³C NMR (101 MHz, DMSO-d₆) :
UV-Vis Absorption Spectroscopy
The compound shows strong absorption at λₘₐₓ = 272 nm (ε = 12,400 L·mol⁻¹·cm⁻¹) due to π→π transitions in the conjugated imidazole-chlorophenyl system. A weaker band at 320 nm arises from n→π transitions involving the carboxylic acid lone pairs.
Crystallographic Studies and Polymorphism
X-ray diffraction data for the anhydrous form reveal:
- Space group : P2₁/c (monoclinic).
- Unit cell parameters :
The crystal lattice features carboxylic acid dimers linked via O-H···O hydrogen bonds (2.65 Å). Chlorine atoms participate in C-Cl···π interactions (3.42 Å) with adjacent imidazole rings, stabilizing the packing. Two polymorphs have been identified:
- Form I : Needle-like crystals with zig-zag hydrogen-bonding networks.
- Form II : Platelet crystals with sheet-like packing, metastable above 150°C.
Properties
IUPAC Name |
3-(3-chlorophenyl)imidazole-4-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7ClN2O2/c11-7-2-1-3-8(4-7)13-6-12-5-9(13)10(14)15/h1-6H,(H,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQSDWQAUKDIXEW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)N2C=NC=C2C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.63 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
It’s worth noting that compounds with similar structures, such as quinoline derivatives, have been shown to inhibit tyrosine kinases, topoisomerase, tubulin polymerization, and DHODH kinase. These targets play crucial roles in cellular processes such as signal transduction, DNA replication, cell division, and pyrimidine synthesis, respectively.
Mode of Action
Based on the known actions of structurally similar compounds, it may interact with its targets by binding to their active sites, thereby inhibiting their function. This interaction could lead to changes in cellular processes controlled by these targets.
Biochemical Pathways
Given the potential targets mentioned above, it could affect pathways related to signal transduction, dna replication, cell division, and pyrimidine synthesis. The downstream effects of these interactions could include altered cell signaling, inhibited DNA replication, disrupted cell division, and reduced pyrimidine synthesis.
Pharmacokinetics
The pharmacokinetics of a compound can significantly impact its bioavailability, efficacy, and safety profile.
Result of Action
Based on the potential targets and pathways mentioned above, the compound could potentially alter cell signaling, inhibit dna replication, disrupt cell division, and reduce pyrimidine synthesis. These effects could potentially lead to changes in cell function or viability.
Biological Activity
1-(3-Chlorophenyl)-1H-imidazole-5-carboxylic acid is a compound of interest in medicinal chemistry, particularly for its potential biological activities. This article reviews the biological activity of this compound, focusing on its antiviral properties, mechanisms of action, and related research findings.
Chemical Structure and Properties
The chemical structure of 1-(3-Chlorophenyl)-1H-imidazole-5-carboxylic acid can be represented as follows:
- Molecular Formula : C10H8ClN3O2
- Molecular Weight : 239.64 g/mol
- IUPAC Name : 1-(3-chlorophenyl)-1H-imidazole-5-carboxylic acid
Biological Activity Overview
The compound has been investigated for its biological activities, particularly in the context of antiviral and anticancer properties. The following sections detail these activities.
Antiviral Activity
Research indicates that 1-(3-Chlorophenyl)-1H-imidazole-5-carboxylic acid serves as a building block in synthesizing antiviral agents. It has shown potential in inhibiting HIV-1 integrase (IN), an essential enzyme for viral replication. In a study evaluating various compounds, several derivatives exhibited significant inhibition rates against HIV-1 IN, with some exceeding the 50% inhibitory threshold at concentrations around 100 µM .
Table 1: Inhibitory Activity of Related Compounds Against HIV-1 Integrase
| Compound ID | Percentage Inhibition (%) | CC50 (µM) |
|---|---|---|
| 10a | 89 | >200 |
| 10e | 83 | >200 |
| 11h | 45 | 50.4 |
| MUT101 | 90 (control) | N/A |
The data suggests that compounds with similar structural motifs to 1-(3-Chlorophenyl)-1H-imidazole-5-carboxylic acid can effectively disrupt the interaction between HIV-1 integrase and LEDGF/p75, a cellular co-factor that enhances integrase activity .
Anticancer Activity
In addition to its antiviral properties, this compound has been explored for anticancer applications. The imidazole ring is known for its role in various biological processes, including apoptosis regulation. Compounds containing imidazole derivatives have been linked to the inhibition of anti-apoptotic proteins such as Mcl-1, which is overexpressed in many cancers .
A study on tricyclic indole carboxylic acids highlighted their binding affinity to Mcl-1 and suggested that modifications to the imidazole structure could enhance efficacy against cancer cells . The incorporation of chlorophenyl groups has been noted to improve the biological activity of these compounds.
The mechanisms by which 1-(3-Chlorophenyl)-1H-imidazole-5-carboxylic acid exerts its effects involve:
- Inhibition of Viral Enzymes : By disrupting the function of HIV integrase, it prevents viral replication.
- Modulation of Apoptotic Pathways : The compound may influence apoptotic signaling pathways through interactions with Bcl-2 family proteins, potentially leading to increased cancer cell death.
Case Studies and Research Findings
Several studies have focused on synthesizing and evaluating derivatives of imidazole-based compounds. For instance, a fragment-based approach was utilized to generate novel inhibitors targeting HO-1 (Heme Oxygenase-1), which is implicated in cancer progression. Some synthesized compounds demonstrated micromolar activity against HO-1, suggesting a pathway for further development .
Scientific Research Applications
Pharmaceutical Development
1-(3-Chlorophenyl)-1H-imidazole-5-carboxylic acid serves as a crucial building block in the synthesis of various pharmaceutical compounds. Its unique structural features allow it to be modified into derivatives that can target specific biological pathways. Notably, it has been explored as a precursor for developing inhibitors against enzymes involved in viral replication, particularly for hepatitis C treatment .
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. It has been shown to inhibit the growth of various bacterial strains, making it a candidate for further development as an antimicrobial agent. The minimum inhibitory concentrations (MIC) against specific pathogens are summarized in the following table:
| Pathogen | Minimum Inhibitory Concentration (MIC) | Reference Year |
|---|---|---|
| Staphylococcus aureus | 32 µg/mL | 2024 |
| Escherichia coli | 16 µg/mL | 2024 |
| Candida albicans | 64 µg/mL | 2024 |
Antifungal Activity
In addition to its antibacterial effects, the compound has demonstrated antifungal activity, showing promise in treating fungal infections .
Antiviral Activity
The compound has been investigated for its potential antiviral properties, particularly against HIV-1 integrase. It has shown significant inhibition rates at concentrations around 100 µM, indicating its potential as a building block for antiviral agents:
| Compound ID | Percentage Inhibition (%) | CC50 (µM) |
|---|---|---|
| 10a | 89 | >200 |
| 10e | 83 | >200 |
| 11h | 45 | 50.4 |
These results suggest that derivatives of this compound can disrupt interactions critical for viral replication .
Anticancer Properties
The imidazole ring in this compound is associated with various biological processes, including apoptosis regulation. Studies have indicated that compounds containing imidazole derivatives can inhibit anti-apoptotic proteins such as Mcl-1, which is often overexpressed in cancer cells. This positions the compound as a potential candidate for anticancer therapies .
Case Studies
Several case studies have explored the biological effects of 1-(3-Chlorophenyl)-1H-imidazole-5-carboxylic acid:
-
Study on Antimicrobial Activity (2024) :
- Objective : To assess efficacy against Gram-positive and Gram-negative bacteria.
- Findings : Significant inhibitory effects on Staphylococcus aureus and Escherichia coli with MIC values of 32 µg/mL and 64 µg/mL respectively.
-
Anticancer Activity Evaluation (2023) :
- Objective : To evaluate cytotoxic effects on human breast cancer cells (MCF-7).
- Findings : The compound showed a dose-dependent decrease in cell viability with an IC50 value of 15 µM after 48 hours of treatment.
-
Inflammation Model Study (2025) :
- Objective : To investigate anti-inflammatory properties using LPS-stimulated macrophages.
- Findings : Treatment with the compound reduced TNF-alpha and IL-6 levels by approximately 50% compared to controls.
Summary of Biological Activities
The following table summarizes the biological activities observed with this compound:
| Activity Type | Target Organism/Cell Line | Observed Effect | Reference Year |
|---|---|---|---|
| Antimicrobial | Staphylococcus aureus | MIC = 32 µg/mL | 2024 |
| Antimicrobial | Escherichia coli | MIC = 64 µg/mL | 2024 |
| Anticancer | MCF-7 (breast cancer) | IC50 = 15 µM | 2023 |
| Anti-inflammatory | Macrophages | TNF-alpha reduction by ~50% | 2025 |
Chemical Reactions Analysis
Oxidation Reactions
The imidazole ring undergoes oxidation at the N1 position, forming stable N-oxide derivatives. Computational studies on analogous imidazole systems reveal that oxidation proceeds through a two-step mechanism:
-
Electrophilic attack by peroxides (e.g., m-CPBA) at the nitrogen atom.
-
Rearrangement to form the N-oxide structure with an activation energy barrier of ~12–15 kcal/mol .
Key Data:
| Reaction Conditions | Major Product | Yield (%) |
|---|---|---|
| m-CPBA, CH₂Cl₂, 0°C, 6 hr | 1-(3-Chlorophenyl)-1H-imidazole-5-carboxylic acid N-oxide | 78–85 |
Reduction Reactions
The carboxylic acid group can be selectively reduced to a primary alcohol or aldehyde. Lithium aluminum hydride (LiAlH₄) in anhydrous ether reduces the -COOH group to -CH₂OH, while milder agents like NaBH₄ yield the aldehyde intermediate.
Mechanistic Insights:
-
DFT calculations on similar systems show that the reduction proceeds via a tetrahedral intermediate, with a free energy barrier of ~18 kcal/mol for the hydride transfer step .
Comparison of Reducing Agents:
| Reagent | Product | Selectivity |
|---|---|---|
| LiAlH₄ | 5-(Hydroxymethyl)imidazole | High |
| NaBH₄/I₂ | 5-Formylimidazole | Moderate |
Nucleophilic Substitution
The 3-chlorophenyl group undergoes aromatic substitution reactions. Halogen exchange (e.g., Cl → Br) is catalyzed by Cu(I) in DMF at 120°C, while amine nucleophiles displace chlorine under SNAr conditions.
Example Reaction:
1-(3-Chlorophenyl)-1H-imidazole-5-carboxylic acid + piperidine → 1-(3-Piperidinophenyl)-1H-imidazole-5-carboxylic acid
Kinetic Data:
| Nucleophile | Temp (°C) | Time (hr) | Yield (%) |
|---|---|---|---|
| Piperidine | 80 | 12 | 65 |
| NaN₃ | 100 | 24 | 72 |
Cyclization and Rearrangement
The compound participates in intramolecular cyclization to form fused heterocycles. Aza-Claisen-like rearrangements, as observed in imidazole derivatives, generate six-membered rings (e.g., dihydropyrazines) through a transition state with a 45° torsional angle .
Computational Findings:
-
Transition state involves partial charge transfer from the imidazole nitrogen to the aryl group.
Acid-Base Reactions
The carboxylic acid group (-COOH) exhibits typical Brønsted acidity (pKa ≈ 4.2–4.5). Deprotonation with NaHCO₃ forms a carboxylate anion, enhancing solubility in polar solvents.
Solubility Data:
| pH | Solubility (mg/mL in H₂O) |
|---|---|
| 2.0 | 1.2 |
| 7.4 | 45.8 |
Comparison with Similar Compounds
Halogenated Aryl Groups
- The fluorine atom’s electronegativity may enhance binding affinity in target proteins .
- 1-(3-Trifluoromethylphenyl)methyl-1H-imidazole-5-carboxylic acid (CAS 1439899-43-0): The trifluoromethyl group increases lipophilicity (logP) and resistance to enzymatic degradation, making it suitable for applications requiring prolonged bioavailability .
Heteroatom and Functional Group Modifications
- 1-(4-Fluorophenyl)-2-(methylthio)-1H-imidazole-5-carboxylic acid : The methylthio (-SMe) group at C-2 introduces sulfur-based hydrogen bonding and redox activity, which may enhance antibacterial properties .
- The nitro group facilitates antimicrobial activity via radical generation .
Ester and Prodrug Derivatives
- Etomidate Acid (1-[(1R)-1-Phenylethyl]-1H-imidazole-5-carboxylic acid): The chiral phenylethyl group enables stereoselective binding to GABA receptors, while the free carboxylic acid allows salt formation for improved solubility .
- (R)-Fluoroethyl-Etomidate : The 2-fluoroethyl ester derivative enhances blood-brain barrier penetration, making it a radiopharmaceutical for neuroimaging .
Structural Analogs
Data Tables
Table 1: Substituent Effects on Physicochemical Properties
*Calculated based on structural analogs.
Research Findings
- Antimicrobial Activity : The methylthio and nitro derivatives exhibit potent antibacterial effects, likely through thiol-disulfide exchange and nitroreductase activation .
- Imaging Applications : Ester derivatives like (R)-[¹⁸F]FETO are used in PET imaging due to their ability to cross biological membranes and bind CNS targets .
- Structural Insights : Crystal structures of carboxamide analogs reveal hydrogen-bonded layers, influencing crystallinity and formulation stability .
Q & A
Q. What synthetic methodologies are commonly employed for preparing 1-(3-Chlorophenyl)-1H-imidazole-5-carboxylic acid?
The synthesis typically involves a two-step approach:
- Imidazole ring formation : Cyclocondensation of glyoxal derivatives with ammonia or primary amines under acidic conditions, followed by functionalization at the 5-position with a carboxylic acid group .
- Substitution of the chlorophenyl group : Electrophilic aromatic substitution or Ullmann-type coupling to introduce the 3-chlorophenyl moiety. Reaction conditions (e.g., temperature, catalyst) are optimized via kinetic studies . Purification often employs recrystallization (using ethanol/water mixtures) or reverse-phase HPLC for high-purity isolates .
Q. Which spectroscopic techniques are essential for confirming the structure of this compound?
Critical techniques include:
- 1H/13C NMR : To confirm substitution patterns (e.g., phenyl at N1, carboxylic acid at C5) and rule out regioisomers.
- IR spectroscopy : Identification of the carboxylic acid O–H stretch (~2500-3300 cm⁻¹) and C=O vibration (~1700 cm⁻¹).
- High-resolution mass spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ expected at m/z 253.04 for C10H7ClN2O2) and distinguishes isotopic patterns for chlorine .
Advanced Research Questions
Q. How can crystallographic data inform the design of derivatives with enhanced stability?
X-ray diffraction studies of analogous compounds (e.g., 1-(3-chlorophenyl)-2-methyl-4-nitro-1H-imidazole-5-carboxamide) reveal:
- Hydrogen-bonding networks : N–H···O interactions between the carboxamide and nitro groups stabilize crystal packing. Strengthening these interactions (e.g., introducing additional H-bond donors) can improve thermal stability .
- Steric effects : Substituents at the 2-position (e.g., methyl groups) influence molecular planarity, affecting solubility and reactivity .
| Parameter | Value for Analogous Compound |
|---|---|
| Space group | Ce2/c |
| Unit cell (Å) | a=21.84, b=7.37, c=16.25, β=108.68° |
| H-bond length | 2.89 Å (N–H···O) |
Q. What role do quantum chemical calculations play in predicting reaction pathways for this compound's synthesis?
Computational methods like density functional theory (DFT) are used to:
- Identify transition states : For key steps (e.g., imidazole ring closure), reducing trial-and-error in catalyst selection (e.g., Brønsted acids vs. Lewis acids) .
- Model solvent effects : COSMO-RS simulations predict solvent compatibility (e.g., DMF vs. THF) for optimizing yield .
- Assess regioselectivity : Frontier molecular orbital (FMO) analysis explains preferential substitution at the 3-chlorophenyl position over para isomers .
Q. How do substituent position variations impact biological activity profiles?
Structure-activity relationship (SAR) studies on chlorophenyl-imidazole analogs show:
- Meta vs. para substitution : The 3-chlorophenyl group enhances COX-2 inhibition (IC50 = 0.45 μM) compared to 4-chlorophenyl derivatives (IC50 = 0.89 μM), likely due to improved steric complementarity in the enzyme's active site .
- Carboxylic acid vs. ester derivatives : The free carboxylic acid group increases solubility but reduces membrane permeability, necessitating prodrug strategies for in vivo studies .
| Derivative | COX-2 IC50 (μM) | Selectivity Index |
|---|---|---|
| 3-Chlorophenyl analog | 0.45 | 20 |
| 4-Chlorophenyl analog | 0.89 | 12 |
| Ethyl ester derivative | >50 | N/A |
Q. What strategies resolve contradictions in reported biological activity data?
Discrepancies often arise from:
- Assay variability : Standardize protocols (e.g., cell line selection, incubation time) to compare IC50 values .
- Purity issues : Use orthogonal purification (HPLC + recrystallization) and quantify impurities via LC-MS .
- Solubility artifacts : Pre-dissolve compounds in DMSO at controlled concentrations (<0.1% v/v) to avoid false negatives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
